IDD594 was identified through structure-based optimization techniques that utilized high-resolution X-ray crystallography to elucidate its binding interactions with ALR2. It is classified as an aldose reductase inhibitor, a category of compounds that target the enzyme to prevent excessive accumulation of sorbitol in diabetic patients, which can lead to complications such as neuropathy and retinopathy .
The synthesis of IDD594 involves several key steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes:
IDD594 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the active site of ALR2. The molecular formula is CHO, and its structural features include:
The three-dimensional conformation of IDD594 has been analyzed using docking studies, revealing a root mean square deviation (RMSD) of 0.97 Å when compared to crystallographic data, indicating a strong correlation between predicted and actual binding modes .
IDD594 primarily acts as an inhibitor through competitive inhibition of ALR2. The binding interactions are characterized by:
The mechanism of action for IDD594 involves:
Experimental data suggest that IDD594 exhibits potent inhibitory activity against ALR2 with IC values indicating effective inhibition at low concentrations .
IDD594 exhibits specific physical properties that are crucial for its biological activity:
Chemical properties include stability under physiological conditions and reactivity profiles that dictate its interaction with biological macromolecules .
IDD594 has several potential applications in scientific research and clinical settings:
Diabetic complications represent a significant global health burden, with pathologies ranging from retinopathy and nephropathy to neuropathy. At the molecular heart of these complications lies aldose reductase (AKR1B1), a cytosolic enzyme that catalyzes the NADPH-dependent reduction of glucose to sorbitol—the first step in the polyol pathway. Under normoglycemic conditions, this pathway accounts for minimal glucose metabolism. However, persistent hyperglycemia dramatically increases flux through this pathway, triggering a cascade of biochemical disturbances. IDD594, a potent and selective aldose reductase inhibitor (ARI), has emerged as a critical research tool for elucidating the enzyme's structural biology and inhibition mechanisms. Its exceptionally well-characterized binding mode, revealed through subatomic resolution crystallography, provides an unparalleled template for rational drug design aimed at mitigating diabetic complications [1] [4] [6].
Aldose reductase (AKR1B1) is a 36 kDa cytosolic enzyme belonging to the aldo-keto reductase superfamily. Structurally, it adopts an (β/α)8 TIM-barrel fold with the active site situated at the C-terminal end. This active site is functionally divided into two key regions:
AKR1B1 demonstrates broad substrate promiscuity, reducing not only glucose but also a wide array of toxic aldehydes generated during oxidative stress, such as 4-hydroxynonenal (HNE). While its role in detoxifying HNE is protective, its primary pathophysiological significance stems from its activity in the polyol pathway under hyperglycemic conditions. This dual functionality creates a complex therapeutic challenge: inhibiting detrimental glucose conversion without compromising beneficial aldehyde detoxification [4].
Table 1: Key Features of Human Aldose Reductase (AKR1B1)
Property | Detail |
---|---|
EC Number | 1.1.1.21 |
Gene Name | AKR1B1 |
UniProt ID | P15121 |
Protein Structure | (β/α)8 TIM-barrel |
Active Site Regions | Catalytic Pocket (anion-binding pocket), Specificity Pocket |
Key Catalytic Residues | Tyr48, Lys77, His110, Trp111 |
Cofactor | NADPH |
Primary Pathogenic Role | First enzyme of the polyol pathway (Glucose → Sorbitol) |
Under sustained hyperglycemia, up to 30% of cellular glucose is shunted into the polyol pathway, compared to less than 3% under normoglycemic conditions. This dramatically increased flux initiates a sequence of pathogenic events:
This multifaceted assault on cellular function underscores AKR1B1 as a validated therapeutic target for preventing or slowing the progression of diabetic complications.
IDD594 (Chemical Formula: C₁₆H₁₂BrF₂NO₃S; Average Mass: 416.24 Da) is an experimental small molecule inhibitor belonging to the phenoxyacetic acid derivative class. Although not approved for clinical use, it has achieved prominence as a structural and mechanistic archetype in AKR1B1 research. Its significance stems primarily from the unprecedented structural detail revealed when complexed with AKR1B1 [1] [3] [6].
The cornerstone of IDD594's status is the ultra-high-resolution (0.66 Å) crystal structure (PDB ID: 1US0) of its complex with human AKR1B1 and the cofactor NADP⁺. This resolution, nearing the subatomic level, provided a quantum leap in understanding:
This structural masterpiece not only elucidated the inhibition mechanism of IDD594 but also set a new standard for rational ARI design. It serves as a critical reference point for comparing binding modes of diverse inhibitor classes (e.g., carboxylic acids like zopolrestat and epalrestat vs. cyclic imides like fidarestat) and for understanding the remarkable conformational flexibility of the AKR1B1 specificity pocket, which can adopt distinct states (e.g., "sorbinil-bound," "tolrestat-bound," "IDD594-bound") [2] [8]. Furthermore, the IDD594-AKR1B1 complex has been instrumental in studying fundamental phenomena like X-ray radiation damage in protein crystals, revealing how local chemical changes (e.g., decarboxylation of specific acidic residues) can propagate to induce cooperative movements of protein secondary structures and expansion of the unit cell [9].
Table 2: Key Interactions of IDD594 in the AKR1B1 Active Site (PDB: 1US0) [3] [6]*
Region of IDD594 | Interacting AKR1B1 Residues/Group | Type of Interaction | Functional Significance |
---|---|---|---|
Carboxylate Group | Tyr48 (OH) | Strong Hydrogen Bond | Anchoring to catalytic anion pocket |
His110 (Nε2) | Hydrogen Bond | Catalytic residue interaction | |
Nicotinamide ring (N1, O2P of NADP⁺) | Electrostatic (Salt Bridge/Ion Pair) | Non-competitive inhibition, affinity | |
Lys77 (NZ) | Water-mediated/Electrostatic | Stabilization | |
Trp111 (Nε1) | Hydrogen Bond | Key anchoring point | |
Thiocarbonyl Group | Trp111 (Nε1) | Hydrogen Bond (Weak) | Additional anchoring |
Bromine Atom | Ala299 (O) | Halogen Bond (~3.2 Å) | Selectivity determinant |
Fluorinated Phenyl Ring | Trp111, Phe115, Phe122, Leu300 | Van der Waals / Hydrophobic Contacts | Specificity pocket occupancy, affinity |
Phenoxyacetic Linker | Solvent/Protein Interface | Variable | Connector, solvent exposure |
IDD594's role extends beyond a static structural model. It has been central to computational studies, including free energy perturbation calculations and molecular dynamics simulations, which quantitatively linked subtle differences in binding interactions to observed differences in inhibitory potency (IC₅₀) among structurally related ARIs [2]. Furthermore, it serves as a gold standard comparator in virtual screening campaigns aimed at discovering novel, potentially more effective or selective ARIs from natural product libraries, including African medicinal compounds [5]. Its well-defined binding mode provides a critical framework for interpreting the predicted binding poses and energies of new candidate molecules.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7